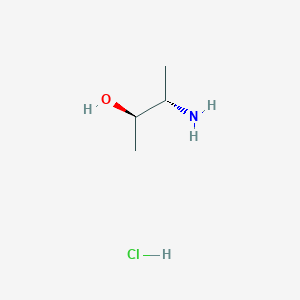![molecular formula C19H21BrN2O3 B2747179 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide CAS No. 2034238-88-3](/img/structure/B2747179.png)
5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a hydroxy group, a phenyl group, and a tetrahydropyran ring attached to a nicotinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of nicotinamide to introduce the bromine atom. This is followed by the formation of the hydroxy-phenyl-tetrahydropyran moiety through a series of reactions involving hydroalkoxylation and protection/deprotection steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the hydroxy group can be reduced to a methylene group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom with an amine would yield an amine derivative of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving nicotinamide derivatives.
Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential targets include enzymes or receptors that recognize the nicotinamide moiety. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nicotinamide derivatives with various substituents, such as:
- 5-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)nicotinamide
- 5-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)nicotinamide
Uniqueness
What sets 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide apart is the presence of the bromine atom, which can participate in unique chemical reactions and interactions compared to other halogenated derivatives.
Propiedades
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c20-17-10-14(11-21-12-17)18(23)22-13-19(24,15-4-2-1-3-5-15)16-6-8-25-9-7-16/h1-5,10-12,16,24H,6-9,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZTVIZQLSVVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC(=CN=C2)Br)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
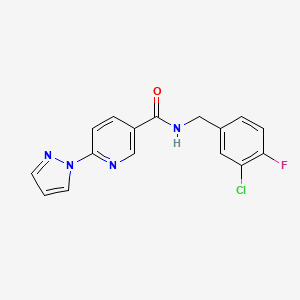
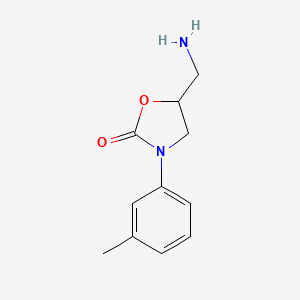
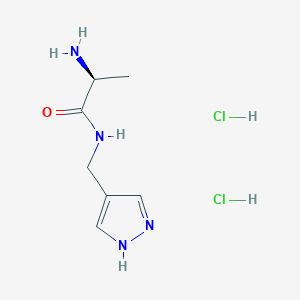
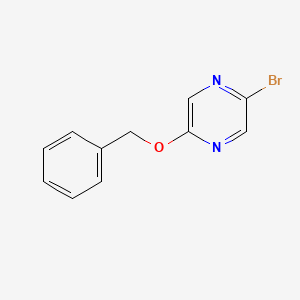

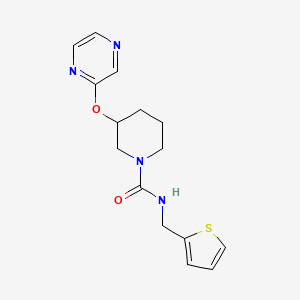
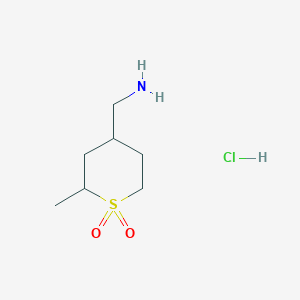
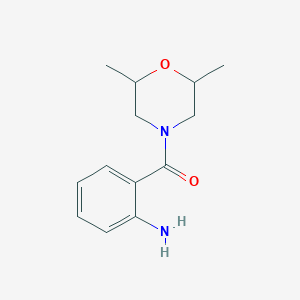
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2747109.png)
![13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2747110.png)
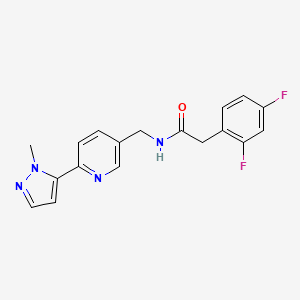
![5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2747115.png)
![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B2747117.png)
